molecular formula C7H13ClFNO4 B2660416 Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride CAS No. 2580099-67-6

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride

Cat. No.: B2660416
CAS No.: 2580099-67-6
M. Wt: 229.63
InChI Key: PVRWRMLSIFQEFI-JBUOLDKXSA-N
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Description

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (2S,4R)-4-hydroxyproline as a starting material, which undergoes a series of reactions including Grignard addition, Bayer-Villiger oxidation, and ring-closing metathesis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acids and their derivatives, such as (2S,4R)-4-hydroxyproline and its analogs.

Uniqueness

What sets Dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride apart is its unique combination of fluorine substitution and specific stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dimethyl (2S,4R)-2-amino-4-fluoropentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4.ClH/c1-12-6(10)4(8)3-5(9)7(11)13-2;/h4-5H,3,9H2,1-2H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRWRMLSIFQEFI-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C[C@H](C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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